Dibutoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

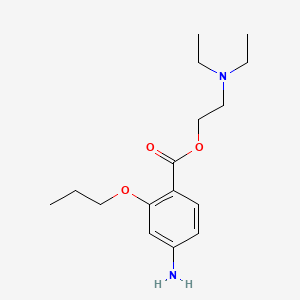

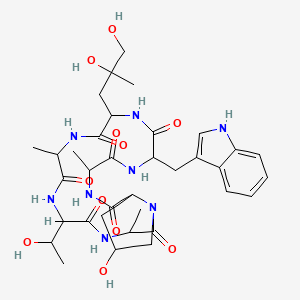

Dibutoline is a chemical compound known for its antispasmodic effects on smooth muscle. It has been shown to be effective in overcoming or blocking the stimulation or inhibition of smooth muscle due to neurotropic drugs like acetylcholine . This compound is chemically related to carbachol but possesses different physical properties and pharmacologic effects .

Preparation Methods

The preparation of dibutoline involves the synthesis of dibutylcarbamate of dimethylethyl-2-hydroxyethyl ammonium sulfate . The synthetic route typically includes the reaction of dimethylethyl-2-hydroxyethyl ammonium sulfate with dibutylcarbamate under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Dibutoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Dibutoline has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on smooth muscle and its potential therapeutic applications.

Medicine: Investigated for its antispasmodic properties and potential use in treating conditions involving smooth muscle spasms.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

Dibutoline exerts its effects by blocking the stimulation or inhibition of smooth muscle due to neurotropic drugs like acetylcholine. Its mode of action is similar to that of atropine, producing effects comparable to those of tetraethylammonium . This compound’s mechanism involves the blockade of ganglionic transmission, leading to a fall in heart rate and blood pressure, increased femoral blood flow, and suppression of the pressor actions of nicotine and acetylcholine .

Comparison with Similar Compounds

Dibutoline is similar to compounds like carbachol and atropine but possesses unique properties that make it more effective in certain applications. For example, while carbachol is surface inactive and miotic, this compound is surface active and mydriatic . Other similar compounds include tetraethylammonium and acetylcholine, which have different pharmacologic effects and applications .

Properties

CAS No. |

21962-82-3 |

|---|---|

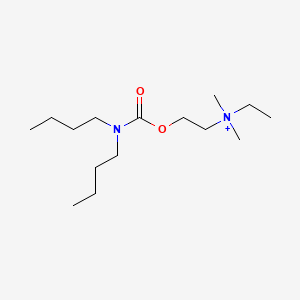

Molecular Formula |

C15H33N2O2+ |

Molecular Weight |

273.43 g/mol |

IUPAC Name |

2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium |

InChI |

InChI=1S/C15H33N2O2/c1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3/h6-14H2,1-5H3/q+1 |

InChI Key |

SDEXVKFYBBHUKN-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |

Canonical SMILES |

CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |

Key on ui other cas no. |

21962-82-3 |

Related CAS |

532-49-0 (sulfate) |

Synonyms |

(ethyl(2-hydroxyethyl)dimethylammonium)sulfate bis(dibutylcarbamate) dibutoline dibutoline sulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)